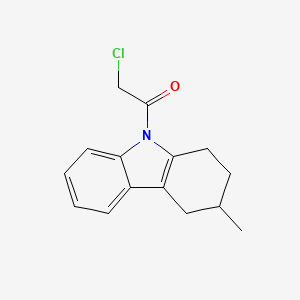

2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

While the specific compound "2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone" is not directly mentioned in the provided papers, we can infer from the related literature that compounds with similar structures are of significant interest due to their potential applications in various fields such as agriculture and pharmaceuticals. These compounds often contain chloro-substituted ethanone groups and are synthesized through various methods, including nucleophilic substitution and condensation reactions.

Synthesis Analysis

The synthesis of chloro-substituted ethanones typically involves nucleophilic substitution reactions. For example, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is achieved through the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole, resulting in a key intermediate for the agricultural fungicide prothioconazole . The optimization of reaction conditions such as time, temperature, and reagent ratios is crucial for achieving high yields and purity, as demonstrated by the 93% yield and 99% purity obtained in the study .

Molecular Structure Analysis

The molecular structure of chloro-substituted ethanones is typically confirmed using various spectroscopic techniques. For instance, the structure of 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone was established based on IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the ethanone core.

Chemical Reactions Analysis

Chloro-substituted ethanones can undergo a variety of chemical reactions. The reactivity of such compounds with electrophiles has been studied, revealing that the exocyclic methylene (enamine) carbon atom is a major site of electrophilic attack . Additionally, chloro-substituted 1-hydroxy-2-acetylideneimidazolidines can react with sodium cyanide to form nitriles, which upon oxidation, yield persistent vinyl nitroxides of interest as potential paramagnetic ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted ethanones are influenced by their molecular structure. The presence of chloro groups and other substituents affects properties such as solubility, melting point, and reactivity. The synthesis methods described in the literature often aim to optimize these properties for industrial application, ensuring that the compounds are suitable for their intended use, whether in agriculture, as fungicides, or in other chemical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activities

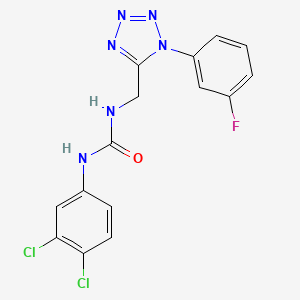

- A study by Rajasekaran and Thampi (2005) demonstrated the synthesis of various derivatives of substituted tetrazolylalkanones, including those related to the chemical , for antinociceptive activities. They found that certain compounds in this series exhibited significant antinociceptive effects, indicating potential pharmacological applications (Rajasekaran & Thampi, 2005).

Optical and Photophysical Properties

- Research by Asiri et al. (2017) explored the optical and photophysical properties of a derivative compound, (2E)-1-(2,5-Dimethylfuran-3-Yl)-3-(9-Ethyl-9H-Carbazol-3-Yl)Prop-2-en-1-One (DEPO), indicating its potential as a probe or quencher in various mediums. This highlights the utility of such compounds in photophysical studies and potential applications in material sciences (Asiri et al., 2017).

Anticholinesterase Activities

- A 2014 study by Mohsen et al. synthesized different tetrazole derivatives to investigate their anticholinesterase activities. The study found that certain derivatives exhibited high anticholinesterase activity, suggesting potential uses in neurodegenerative disorders treatment (Mohsen et al., 2014).

Biocatalysis for Synthesis of Chiral Intermediates

- Miao et al. (2019) described the biocatalytic synthesis of a chiral intermediate, (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, from a similar compound, showcasing its relevance in synthesizing enantiomerically pure pharmaceuticals (Miao et al., 2019).

Antibacterial and Antifungal Activities

- Murugesan and Selvam (2021) synthesized novel derivatives including 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone, which demonstrated pronounced antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Murugesan & Selvam, 2021).

Eigenschaften

IUPAC Name |

2-chloro-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)17(14)15(18)9-16/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSHOQZAOPEZGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2529379.png)

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)

![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)

![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529392.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)